molecular formula C10H12O3 B6161524 methyl 3-(hydroxymethyl)-2-methylbenzoate CAS No. 1427403-00-6

methyl 3-(hydroxymethyl)-2-methylbenzoate

Cat. No. B6161524
CAS RN: 1427403-00-6
M. Wt: 180.2
InChI Key:
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Description

Methyl 3-(hydroxymethyl)-2-methylbenzoate is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.18 . It is a solid substance at room temperature and is stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of methyl 3-(hydroxymethyl)-2-methylbenzoate can be analyzed using various techniques. For instance, nuclear magnetic resonance (NMR) analysis can be used to determine the degree of methylation . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

Methyl 3-(hydroxymethyl)-2-methylbenzoate is a solid substance at room temperature . It has a molecular weight of 166.18 . It is stored in a refrigerator .

Safety and Hazards

The safety data sheet for a related compound, 9-Anthracenemethanol, suggests that it should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(hydroxymethyl)-2-methylbenzoate involves the reaction of 2-methylbenzoic acid with methanol and paraformaldehyde in the presence of a catalyst to form the intermediate methyl 3-(formylmethyl)-2-methylbenzoate. This intermediate is then reduced using sodium borohydride to yield the final product.", "Starting Materials": ["2-methylbenzoic acid", "methanol", "paraformaldehyde", "sodium borohydride"], "Reaction": [ "Step 1: Dissolve 2-methylbenzoic acid (1.0 g) in methanol (10 mL) in a round-bottom flask.", "Step 2: Add paraformaldehyde (0.5 g) to the reaction mixture and stir for 30 minutes.", "Step 3: Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture and reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add sodium borohydride (0.5 g) to the mixture.", "Step 5: Stir the reaction mixture for 2 hours and then quench with water.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.", "Step 8: Characterize the product using NMR spectroscopy and mass spectrometry." ] }

CAS RN

1427403-00-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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